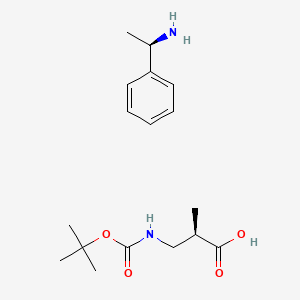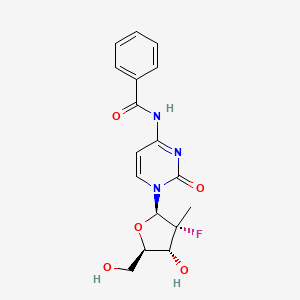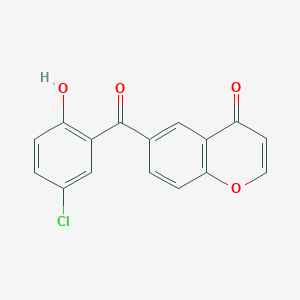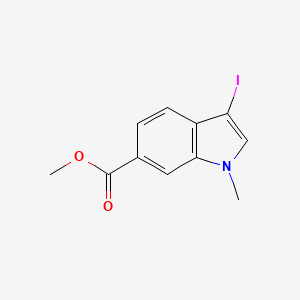
(R)-1-Phenylethanamine (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-Phényléthylamine (R)-3-((tert-butoxycarbonyl)amino)-2-méthylpropanoate est un composé chiral qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un fragment de phényléthylamine et un dérivé d'acide aminé protégé par un groupe tert-butoxycarbonyle. Sa chiralité et ses groupes fonctionnels en font un intermédiaire précieux en synthèse organique et en recherche pharmaceutique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (R)-1-Phényléthylamine (R)-3-((tert-butoxycarbonyl)amino)-2-méthylpropanoate implique généralement plusieurs étapes. Une méthode courante commence par la préparation de (R)-1-Phényléthylamine, qui peut être synthétisée par réduction de (R)-1-Phényléthanone à l'aide d'un agent réducteur approprié tel que le borohydrure de sodium. L'étape suivante consiste à protéger le groupe amine par un groupe tert-butoxycarbonyle (Boc), ce qui est réalisé à l'aide de dicarbonate de di-tert-butyle (Boc2O) en présence d'une base comme la triéthylamine.
La dernière étape consiste à coupler l'amine protégée avec l'acide (R)-3-amino-2-méthylpropanoïque. Cette réaction de couplage est généralement réalisée à l'aide d'un réactif de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) ou la 1-éthyl-3-(3-diméthylaminopropyl)carbodiimide (EDC) en présence d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP).
Méthodes de production industrielle
La production industrielle de (R)-1-Phényléthylamine (R)-3-((tert-butoxycarbonyl)amino)-2-méthylpropanoate suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Des techniques telles que la synthèse en flux continu et la surveillance automatisée des réactions sont souvent employées pour améliorer l'efficacité et la capacité de mise à l'échelle.
Analyse Des Réactions Chimiques
Types de réactions
(R)-1-Phényléthylamine (R)-3-((tert-butoxycarbonyl)amino)-2-méthylpropanoate subit diverses réactions chimiques, notamment :
Oxydation : Le fragment de phényléthylamine peut être oxydé pour former les imines ou les oximes correspondantes.
Réduction : Le groupe carbonyle dans l'acide aminé protégé par un groupe Boc peut être réduit pour former des alcools.
Substitution : Le groupe Boc peut être éliminé en conditions acides pour donner l'amine libre, qui peut ensuite subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont couramment utilisés.
Réduction : Le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont des agents réducteurs typiques.
Substitution : L'acide trifluoroacétique (TFA) est souvent utilisé pour éliminer le groupe protecteur Boc.
Principaux produits formés
Oxydation : Formation d'imines ou d'oximes.
Réduction : Formation d'alcools.
Substitution : Formation d'amines libres et de produits substitués ultérieurs.
Applications de la recherche scientifique
Chimie
En chimie, (R)-1-Phényléthylamine (R)-3-((tert-butoxycarbonyl)amino)-2-méthylpropanoate est utilisé comme bloc de construction chiral pour la synthèse de molécules complexes. Sa chiralité est cruciale pour le développement de composés énantiomériquement purs, qui sont essentiels en synthèse asymétrique.
Biologie
En recherche biologique, ce composé est utilisé pour étudier les interactions enzyme-substrat et la liaison protéine-ligand. Ses caractéristiques structurales en font un outil précieux pour sonder les sites actifs des enzymes et comprendre leurs mécanismes d'action.
Médecine
En médecine, (R)-1-Phényléthylamine (R)-3-((tert-butoxycarbonyl)amino)-2-méthylpropanoate sert d'intermédiaire dans la synthèse d'agents pharmaceutiques. Sa nature chirale est particulièrement importante dans le développement de médicaments ayant des formes énantiomériques spécifiques, qui peuvent présenter des activités pharmacologiques différentes.
Industrie
Dans le secteur industriel, ce composé est utilisé dans la production de produits chimiques fins et de matériaux de spécialité. Sa polyvalence et sa réactivité en font un composant précieux dans divers procédés de fabrication.
Mécanisme d'action
Le mécanisme d'action de (R)-1-Phényléthylamine (R)-3-((tert-butoxycarbonyl)amino)-2-méthylpropanoate implique son interaction avec des cibles moléculaires spécifiques. Le fragment de phényléthylamine peut interagir avec des récepteurs ou des enzymes, en modulant leur activité. Le dérivé d'acide aminé protégé par un groupe Boc peut subir une hydrolyse pour libérer l'amine active, qui peut ensuite participer à diverses voies biochimiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-Phenylethanamine ®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoate is used as a chiral building block for the synthesis of complex molecules. Its chirality is crucial for the development of enantiomerically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a valuable tool for probing the active sites of enzymes and understanding their mechanisms of action.
Medicine
In medicine, ®-1-Phenylethanamine ®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoate serves as an intermediate in the synthesis of pharmaceutical agents. Its chiral nature is particularly important in the development of drugs with specific enantiomeric forms, which can exhibit different pharmacological activities.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-1-Phenylethanamine ®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoate involves its interaction with specific molecular targets. The phenylethanamine moiety can interact with receptors or enzymes, modulating their activity. The Boc-protected amino acid derivative can undergo hydrolysis to release the active amine, which can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- (R)-1-Phényléthylamine
- (R)-3-Amino-2-méthylpropanoïque
- tert-Butyl (R)-3-amino-2-méthylpropanoate
Unicité
(R)-1-Phényléthylamine (R)-3-((tert-butoxycarbonyl)amino)-2-méthylpropanoate est unique en raison de sa combinaison d'un fragment de phényléthylamine chiral et d'un dérivé d'acide aminé protégé par un groupe Boc. Cette double fonctionnalité lui permet de servir d'intermédiaire polyvalent dans diverses applications de synthèse et de recherche, le distinguant d'autres composés similaires.
Propriétés
Formule moléculaire |
C17H28N2O4 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;(1R)-1-phenylethanamine |
InChI |
InChI=1S/C9H17NO4.C8H11N/c1-6(7(11)12)5-10-8(13)14-9(2,3)4;1-7(9)8-5-3-2-4-6-8/h6H,5H2,1-4H3,(H,10,13)(H,11,12);2-7H,9H2,1H3/t6-;7-/m11/s1 |
Clé InChI |
RPSCZYNEHWIARJ-XTFNENAJSA-N |
SMILES isomérique |
C[C@H](CNC(=O)OC(C)(C)C)C(=O)O.C[C@H](C1=CC=CC=C1)N |
SMILES canonique |
CC(CNC(=O)OC(C)(C)C)C(=O)O.CC(C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 8-bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B11830734.png)
![6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione](/img/structure/B11830743.png)





![7-Ethoxy-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride](/img/structure/B11830762.png)
![6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2h-chromen-2-one](/img/structure/B11830763.png)


